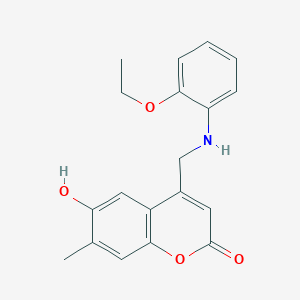

4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

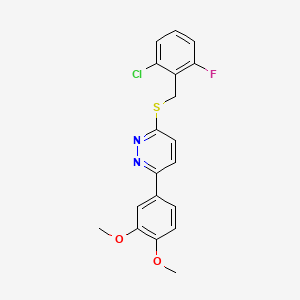

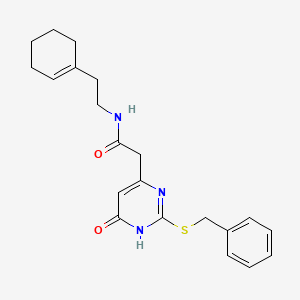

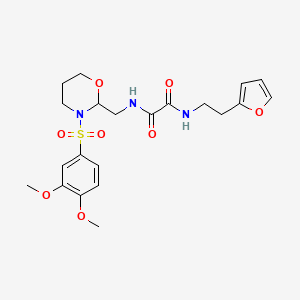

The compound “4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one” is a complex organic molecule. It contains a total of 37 bonds, including 20 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), 2 aromatic hydroxyls, and 1 ether .

Synthesis Analysis

The synthesis of similar compounds often involves the use of 2-aminothiazoles as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction . These studies provide valuable insights into the crystal structure and bonding of these compounds.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied, particularly in the context of their potential as organic nonlinear optical (NLO) single crystals .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied extensively. For example, the compound “2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate” has been examined for its antioxidant activity, spectroscopic, electronic, and thermodynamic properties .Scientific Research Applications

Chemosensory Applications

A study involving a structurally similar chromen-2-one derivative highlights its use as a colorimetric sensor for detecting metal ions in aqueous solutions. The compound demonstrated selective sensing abilities for Cu2+ ions, showcasing a color change from yellow to orange upon detection, and further allowed the sequential recognition of CN− ions, suggesting its potential in environmental monitoring and chemical sensing applications (Jo et al., 2014).

Photovoltaic Research

Another investigation explored the photovoltaic properties of chromen-2-one-based organic dyes for their use in dye-sensitized solar cells. The study focused on understanding the electronic and photovoltaic characteristics of these compounds, indicating their potential to serve as efficient photosensitizers, thereby contributing to the development of renewable energy technologies (Gad et al., 2020).

Antimicrobial Activity

Research into the antibacterial effects of new derivatives of 4-hydroxy-chromen-2-one, which shares a core structural motif with the compound , has shown significant bacteriostatic and bactericidal activities against common bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings open avenues for the development of new antimicrobial agents (Behrami & Dobroshi, 2019).

Synthetic Methodologies

A notable aspect of research involving chromen-2-one derivatives is the development of efficient synthetic methodologies. One study detailed an atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, highlighting advances in synthetic organic chemistry that facilitate the production of complex molecules with potential applications across various fields (Boominathan et al., 2011).

Antioxidant Properties

The exploration of the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to the chemical structure , suggests their potential in mitigating oxidative stress-related conditions. The study's findings indicate the possibility of using such compounds in therapeutic applications aimed at combating diseases associated with oxidative damage (Stanchev et al., 2009).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.

Biochemical Pathways

For instance, indole derivatives have been reported to exhibit diverse biological activities, suggesting their involvement in multiple biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes .

Safety and Hazards

Future Directions

The future directions in the study of such compounds could involve further exploration of their potential therapeutic roles, as well as their physical and chemical properties. For example, the synthesis of 2-amino-4-methylpyridinium-4-hydroxybenzolate via the Schiff bases reduction route has been reported, indicating potential future directions in the synthesis of similar compounds .

Properties

IUPAC Name |

4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-3-23-17-7-5-4-6-15(17)20-11-13-9-19(22)24-18-8-12(2)16(21)10-14(13)18/h4-10,20-21H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDWCPVMNXGEQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2375380.png)

![1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2375384.png)

![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B2375386.png)

![2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2375388.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2375391.png)

![(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2375395.png)

![3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2375397.png)

![3-ethyl-N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2375398.png)